molecular formula C17H16FNO3 B5490240 N-[(4-fluorophenyl)acetyl]phenylalanine

N-[(4-fluorophenyl)acetyl]phenylalanine

Cat. No.: B5490240
M. Wt: 301.31 g/mol
InChI Key: LWBNLNGFHHXASV-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)acetyl]phenylalanine is a synthetic organic compound designed for research applications. It features a phenylalanine backbone that is N-acylated with a 4-fluorophenylacetyl group. Phenylalanine is an essential amino acid and a precursor to important neurotransmitters like dopamine and norepinephrine . The introduction of the 4-fluorophenyl moiety is a common strategy in medicinal chemistry to modulate the molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity, without significantly altering its steric profile . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers are directed to consult the material safety data sheet (MSDS) prior to use. Specific research applications, mechanism of action, and detailed biochemical data for this exact compound need to be populated here based on scientific literature or internal research findings.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-14-8-6-13(7-9-14)11-16(20)19-15(17(21)22)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBNLNGFHHXASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Drug Development

N-[(4-fluorophenyl)acetyl]phenylalanine plays a crucial role in the synthesis of melflufen, an anticancer drug. Melflufen is designed to target cancer cells more effectively by exploiting the amino acid transport mechanisms that are often upregulated in tumors. The incorporation of fluorinated phenylalanines enhances the drug's efficacy and reduces side effects by improving selectivity towards cancer cells .

1.2. Enzyme Inhibition

Fluorinated amino acids, including this compound, have been studied for their potential as enzyme inhibitors. The presence of fluorine alters the electronic properties of the amino acid, which can lead to increased binding affinity to specific enzymes. This characteristic is particularly valuable in the development of drugs targeting enzyme-related diseases .

Biochemical Research

2.1. Protein Stability and Functionality

The incorporation of this compound into proteins has been shown to enhance their stability and functionality. This is due to the fluorine atom's ability to influence the protein's conformation and interaction with other molecules. Studies have demonstrated that fluorinated amino acids can improve the thermal stability of proteins, making them suitable for various biotechnological applications .

2.2. Imaging Techniques

Fluorinated compounds are increasingly used in imaging techniques such as Positron Emission Tomography (PET). This compound can be labeled with radioactive isotopes, allowing researchers to visualize metabolic processes in vivo. This application is particularly relevant in cancer research, where tracking tumor metabolism can provide insights into disease progression and treatment efficacy .

Table 1: Summary of Case Studies on this compound

Study ReferenceApplication FocusFindings
Anticancer drug synthesisDemonstrated improved selectivity and efficacy in targeting cancer cells through melflufen synthesis.
Enzyme inhibitionShowed increased binding affinity to specific enzymes, highlighting potential for drug development against enzyme-related diseases.
Protein stabilityConfirmed enhanced thermal stability and functionality when incorporated into proteins, suitable for biotechnological applications.
Imaging techniquesEnabled visualization of metabolic processes using PET imaging, particularly useful in cancer research.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs of Phenylalanine Derivatives

The following table summarizes key structural analogs, their modifications, and observed properties:

Compound Name Structural Features Biological Activity/Applications References
N-[(4-Fluorophenyl)acetyl]phenylalanine Phenylalanine backbone with 4-fluorophenyl acetyl group Limited direct data; inferred cytotoxicity and DNA interaction potential from brominated analogs
3-Bromo-N-[(4-fluorophenyl)acetyl]phenylalanine Bromine substitution at phenylalanine’s 3-position Studied for DNA interactions; bromine may enhance reactivity in cross-coupling reactions
4-Nitro-L-phenylalanine Nitro group at phenylalanine’s para position Intermediate in synthesizing azido derivatives (e.g., 4-azido-L-phenylalanine for photoaffinity labeling)
N-Acetylphenylalanine Acetylated phenylalanine without fluorination Used in peptide synthesis; improves solubility and stability compared to free phenylalanine
4-FPP (N-(4-fluorophenyl)prop-2-enamide) Prop-2-enamide backbone with 4-fluorophenyl group MAO inhibitor; serotonin receptor agonist; applications in organic chemistry and materials science

Functional Analogs with Fluorophenyl Moieties

Piperazinylacetamides (e.g., N-[2-(4-substituted piperazine-1-yl)acetyl]-N'-[bis-(4-fluorophenyl)methyl]piperazine)
  • Structural Features : Dual piperazine cores with fluorophenyl and acetyl groups.
  • Activity : Cytotoxic against NCI-60 cancer cell lines (e.g., breast, lung) via Sulforhodamine B assay. Fluorophenyl groups enhance membrane permeability and target engagement .
2-[(4-Fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide
  • Structural Features : Sulfanyl linker and methylphenyl group.
  • Applications : Explored in agrochemical and pharmaceutical research; sulfanyl groups may modulate enzyme inhibition .
N-(2-Butenyl)-N-(3-trifluoromethylphenyl)-2-bromo-2-(4-fluorophenyl)acetamide
  • Structural Features : Trifluoromethyl and fluorophenyl groups with brominated acetamide.
  • Applications : Herbicidal activity in稻田 and旱地; fluorinated groups improve environmental stability .

Key Research Findings and Trends

Fluorination Effects : The 4-fluorophenyl group consistently enhances bioactivity by improving lipid solubility and resistance to oxidative metabolism. For example, 4-FPP’s MAO inhibition is attributed to fluorine’s electronegativity stabilizing receptor interactions .

Acetylation vs. Bromination : Acetylation (e.g., N-acetylphenylalanine) improves pharmacokinetic properties, while bromination (e.g., 3-bromo analog) introduces steric bulk and reactivity for DNA-binding studies .

Cytotoxicity Trends : Piperazinylacetamides with fluorophenyl groups exhibit selective cytotoxicity, suggesting structure-activity relationships (SARs) dependent on substituent placement .

Q & A

Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)acetyl]phenylalanine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling 4-fluorophenylacetic acid derivatives with phenylalanine. A common approach is to react L-phenylalanine with a fluorinated acyl chloride (e.g., 4-fluorophenylacetyl chloride) in anhydrous dichloromethane or tetrahydrofuran under alkaline conditions (e.g., triethylamine or NaOH) . For optimization, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of phenylalanine to acyl chloride) to minimize unreacted starting material. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : C18 column, mobile phase acetonitrile/water (0.1% TFA), UV detection at 254 nm to assess purity (>95% target peak area).
  • NMR : Confirm regiochemistry via 1H^1H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorophenyl; acetyl methyl at δ 2.1 ppm) and 13C^{13}C NMR (carbonyl at ~170 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+ (expected m/z ~316.3) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure. Pre-weigh reagents in sealed containers to minimize airborne particulates .
  • Storage : Store desiccated at 4°C in amber vials under inert gas (argon) to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can metabolic stability studies be designed for this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) at 37°C, pH 7.4, and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • In Vivo Studies : Administer via IV (5 mg/kg) in rodents, collect plasma at intervals (0–24 hr), and analyze pharmacokinetic parameters (AUC, CmaxC_{\text{max}}). Compare with non-fluorinated analogs to assess fluorination’s impact on stability .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :
  • Dose Reconciliation : Adjust in vitro concentrations to match free plasma levels observed in vivo. Account for protein binding (e.g., equilibrium dialysis to measure unbound fraction) .
  • Metabolite Profiling : Identify active metabolites (e.g., deacetylated or hydroxylated derivatives) via high-resolution MS. Test metabolites in target assays (e.g., kinase inhibition) .

Q. How does the 4-fluorophenyl moiety influence peptide binding affinity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using target protein PDB structures (e.g., kinase domains). Compare binding energies of fluorinated vs. non-fluorinated analogs.
  • Experimental Validation : Synthesize analogs (e.g., 4-chloro or 4-methyl substitutions) and measure IC50_{50} in enzyme inhibition assays. Fluorine’s electronegativity often enhances binding via polar interactions or reduced metabolic clearance .

Q. What crystallographic techniques confirm the compound’s solid-state conformation?

  • Methodological Answer : Grow single crystals via slow evaporation (ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELX; analyze intramolecular interactions (e.g., C–H···O) and packing via hydrogen-bonding networks (e.g., N–H···O) .

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